(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is a boronic acid derivative that features a unique structure combining a thiophene ring with a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid typically involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reagent concentrations to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the thiophene ring.
Substitution: Electrophilic substitution reactions occur primarily at the 5-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitrating agents, sulfonating agents, and halogenating agents are employed.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and boronic acid esters.
Wissenschaftliche Forschungsanwendungen
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound participates in transmetalation, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.
Eigenschaften
Molekularformel |
C8H9BO4S |
---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
(2,2-dioxo-1,3-dihydro-2-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO4S/c10-9(11)8-2-1-6-4-14(12,13)5-7(6)3-8/h1-3,10-11H,4-5H2 |
InChI-Schlüssel |
COKUIPWTJCNLTG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(CS(=O)(=O)C2)C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.